molecular formula C₁₂H₁₂D₅N₅O₅ B1157200 Ganciclovir Mono-O-propionate-d5

Ganciclovir Mono-O-propionate-d5

Cat. No.: B1157200
M. Wt: 316.32
Attention: For research use only. Not for human or veterinary use.
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Description

Ganciclovir Mono-O-propionate-d5 is a deuterium-labeled stable isotope of a ganciclovir derivative, serving as a critical tool in pharmaceutical and antiviral research. Ganciclovir is a potent antiviral agent whose primary mechanism of action against cytomegalovirus (CMV) involves selective inhibition of viral DNA replication . Inside CMV-infected cells, ganciclovir is sequentially phosphorylated first by a viral kinase (UL97) and then by cellular kinases to its active triphosphate form, ganciclovir-TP . This active metabolite competitively inhibits the viral DNA polymerase and is incorporated into the growing DNA chain, leading to premature chain termination and halting viral replication . The selective accumulation of ganciclovir-TP in infected cells and its greater potency against the viral DNA polymerase compared to cellular DNA polymerases underpin its therapeutic efficacy . As a stable isotope-labeled analog, this compound is specifically designed for use as an internal standard in mass spectrometry-based quantitative analyses. Its application is essential for accurately measuring concentrations of ganciclovir and its metabolites in biological matrices during pharmacokinetic studies, drug metabolism and disposition (DMPK) research, and investigating the mechanisms of drug resistance . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₂H₁₂D₅N₅O₅

Molecular Weight

316.32

Synonyms

Ganciclovir Impurity B-d5;  _x000B_2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(1-oxopropoxy)ethoxy]methyl]-6H-purin-6-one-d5; 

Origin of Product

United States

Preparation Methods

Regioselective Esterification of Ganciclovir

The synthesis begins with the regioselective esterification of ganciclovir’s primary hydroxyl group. Patents describe using acylating agents like propionyl chloride in the presence of catalysts such as dibutyltin oxide or trimethyl borate. For deuterated analogs, propionyl-d5 chloride replaces standard propionyl chloride. A representative procedure involves:

  • Protection of Secondary Hydroxyl Groups : Ganciclovir is reacted with cyclohexanone or trimethyl borate to protect the 1,3-diol system, leaving the primary hydroxyl group exposed.

  • Deuterated Esterification : The unprotected hydroxyl group reacts with propionyl-d5 chloride in tetrahydrofuran (THF) or toluene under reflux, yielding the mono-O-propionate-d5 ester.

  • Deprotection : Acidic hydrolysis (e.g., HCl) removes protecting groups, followed by neutralization to isolate the product.

Isotopic Labeling and Purification

Deuterium incorporation requires anhydrous conditions to prevent isotopic exchange with protic solvents. The PMC study highlights the use of deuterated solvents (e.g., DMF-d7) and reagents to minimize contamination. Post-synthesis, impurities such as di-esters or unreacted starting material are removed via:

  • Selective Crystallization : Differential solubility in methanol-toluene mixtures isolates the monoester.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves regioisomers.

Detailed Synthetic Protocols

Method A: Catalytic Esterification with Dibutyltin Oxide

Procedure :

  • Ganciclovir (1.96 mol), dibutyltin oxide (0.98 mol), and THF (5 kg) are refluxed for 3 hours.

  • Propionyl-d5 chloride (3.92 mol) is added dropwise at 0–10°C, followed by stirring at 25°C for 5 hours.

  • The mixture is concentrated, and the crude product is recrystallized from ethanol to yield colorless crystals (74.6% yield, 99.5% purity).

Key Data :

ParameterValue
Yield74.6%
Purity (HPLC)99.5%
Deuterium Incorporation>98% (by NMR)

Method B: Acid-Catalyzed Esterification

Procedure :

  • Ganciclovir (0.13 mol) and propionyl-d5 chloride (0.25 mol) are heated in DMF with p-toluenesulfonic acid (p-TSA) at 110°C for 6 hours.

  • The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

  • Final deprotection with HCl (10% w/w) yields the product (68% yield).

Key Data :

ParameterValue
Yield68%
Purity (HPLC)98.2%
Reaction Time6 hours

Challenges in Synthesis and Mitigation Strategies

Regioisomer Formation

Alkylation of guanine derivatives often produces N-7 and N-9 regioisomers, complicating purification. For mono-O-propionate-d5, this is mitigated by:

  • Kinetic Control : Lower temperatures (0–10°C) favor monoester formation over diester byproducts.

  • Recyclable Catalysts : p-TSA and dibutyltin oxide enhance selectivity and reduce waste.

Deuterium Loss

Isotopic exchange with protic solvents or moisture degrades deuterium content. Solutions include:

  • Anhydrous Conditions : Use of deuterated solvents (e.g., THF-d8) and inert atmospheres.

  • Short Reaction Times : Minimizing exposure to ambient moisture.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Absence of protons at the propionate methylene groups confirms deuterium incorporation.

  • 13C NMR : Peaks at δ 172–174 ppm correspond to the ester carbonyl.

Mass Spectrometry (MS)

  • High-Resolution MS : [M+H]+ at m/z 356.1450 (calculated for C12H14D5N5O5).

Industrial-Scale Considerations

The patents emphasize cost-effective and scalable processes:

  • Solvent Recycling : Methanol and toluene are recovered via distillation.

  • Catalyst Reuse : Dibutyltin oxide is filtered and reused for subsequent batches .

Q & A

Q. How can researchers validate the structural integrity of Ganciclovir Mono-O-propionate-d5 in synthetic batches?

Methodological Answer :

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic purity (deuterium incorporation at the propionate position).
  • Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to verify the mono-O-propionate substitution and deuterium labeling pattern.
  • Cross-reference with HPLC-UV purity data (>98%) and elemental analysis for stoichiometric consistency .

Q. What experimental protocols ensure safe handling of this compound in vitro studies?

Methodological Answer :

  • Follow OSHA HCS guidelines: Use respiratory protection (NIOSH-certified masks) for aerosol-prone procedures and nitrile gloves to prevent dermal exposure.
  • Store the compound in a desiccator at -20°C to prevent hydrolysis of the propionate ester.
  • Validate stability using accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) monitored by LC-MS .

Q. How does this compound serve as a prodrug in antiviral research?

Methodological Answer :

  • Design hydrolysis assays in human plasma or liver microsomes to quantify conversion to active ganciclovir.
  • Compare enzymatic kinetics (e.g., VmaxV_{max}, KmK_m) between deuterated and non-deuterated analogs to assess isotopic effects on esterase-mediated activation.
  • Use radiolabeled tracers (³H or ¹⁴C) to track prodrug distribution in cellular uptake studies .

Advanced Research Questions

Q. How can conflicting pharmacokinetic (PK) data for this compound be reconciled in renal impairment models?

Methodological Answer :

  • Apply physiologically based pharmacokinetic (PBPK) modeling to simulate renal clearance pathways, incorporating deuterium’s impact on tubular secretion.
  • Conduct sensitivity analyses to test assumptions about non-linear vs. linear clearance mechanisms (e.g., power models vs. INH assumptions).
  • Validate with clinical PK data from patients with varying creatinine clearance rates, using Bayesian hierarchical models to account for inter-individual variability .

Q. What strategies optimize deuterium retention in this compound during metabolic stability studies?

Methodological Answer :

  • Use deuterium exchange mass spectrometry (DEMS) to monitor loss of deuterium in hepatic microsomal incubations.
  • Compare metabolic pathways (CYP450 vs. esterase-mediated) between deuterated and non-deuterated analogs via inhibitor screening assays (e.g., ketoconazole for CYP3A4 inhibition).
  • Apply quantitative structure-metabolism relationship (QSMR) models to predict sites of deuteration-sensitive metabolism .

Q. How should researchers address discrepancies in antiviral efficacy data between this compound and its non-deuterated counterpart?

Methodological Answer :

  • Design dose-response studies in cytomegalovirus (CMV)-infected cell lines, controlling for intracellular prodrug activation rates.
  • Perform isotope effect calculations (kH/kDk_H/k_D) to quantify deuterium’s impact on ester hydrolysis and viral polymerase inhibition.
  • Use meta-analysis frameworks to harmonize data across studies, adjusting for variables like cell type, viral load, and incubation time .

Data Contradiction Resolution Framework

For conflicts in experimental outcomes (e.g., variable IC₅₀ values):

Replicate experiments under standardized conditions (e.g., ISO 17025-accredited protocols).

Apply multivariate regression to identify confounding factors (e.g., solvent polarity, temperature fluctuations).

Cross-validate with orthogonal assays (e.g., plaque reduction vs. qPCR-based viral replication assays) .

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